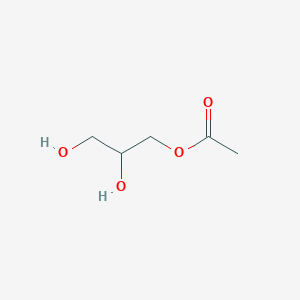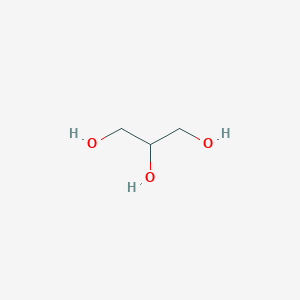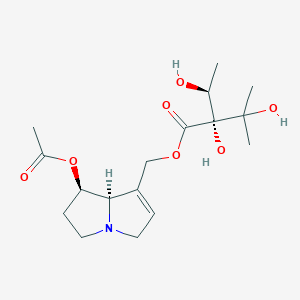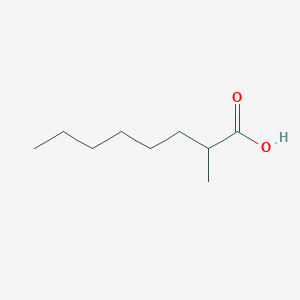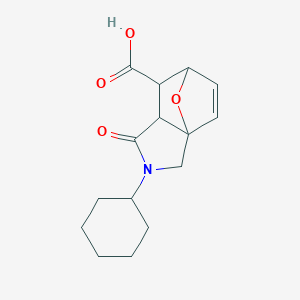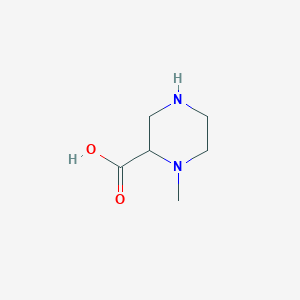![molecular formula C30H44N2O4 B036621 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide CAS No. 65899-87-8](/img/structure/B36621.png)
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex chemical compounds often involves multi-step reactions that provide insights into the compound's formation and structural features. For instance, the synthesis of polyamides and other related compounds can be achieved through aromatic nucleophilic substitution reactions and subsequent polycondensation processes, as demonstrated by Hsiao, Yang, and Chen (2000) in their work on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000). Such methods can be extrapolated to the synthesis of the compound , highlighting the importance of precise reaction conditions and the selection of suitable reactants.
Molecular Structure Analysis
The molecular structure of chemical compounds is pivotal in determining their chemical behavior and interaction with other substances. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural elucidation. For example, Nakayama et al. (1998) employed X-ray diffraction to determine the structure of a compound, providing valuable information on its geometrical configuration and electronic structure (Nakayama, Akiyama, Sugihara, & Nishio, 1998). Such analyses are crucial for understanding the spatial arrangement and potential reactivity sites within the molecule.
Chemical Reactions and Properties
The reactivity of a compound is influenced by its chemical structure, which dictates the types of reactions it can undergo. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the compound's ability to undergo cyclization under specific conditions (Browne, Skelton, & White, 1981). Understanding these reactions is essential for predicting the compound's behavior in synthetic and natural environments.
Physical Properties Analysis
The physical properties of a compound, including its solubility, thermal stability, and film-forming ability, are key to its practical applications. Polyamides derived from specific diamines and dicarboxylic acids, for example, exhibit non-crystallinity, high thermal stability, and excellent solubility in polar solvents, as well as the ability to form transparent, flexible films (Yang, Hsiao, & Yang, 1996). These properties are crucial for applications in materials science and engineering.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability under various conditions, define a compound's usability in different chemical processes. Studies on the reactivity of compounds with specific functional groups or structural motifs can provide insights into the chemical properties of the compound . For example, the efficient synthesis and characterization of polyamides with specific structural features indicate the impact of molecular design on the chemical properties of materials (Liaw, Huang, Hsu, & Chen, 2002).
Aplicaciones Científicas De Investigación
Phase Transfer Catalyzed Polymerization Reactions
1,2-bis(ethenyl)benzene derivatives have been synthesized through phase transfer Pd(0) catalyzed polymerization reactions. These compounds exhibit mesomorphic behavior, with potential applications in materials science due to their stable temperature phases and ability to form mesomorphic EDA complexes with electron acceptors like p-chloranil. This property is crucial for the development of new materials with specific thermal and optical characteristics (Pugh & Percec, 1990).
Unique Properties of Selenium Derivatives
The synthesis and unique properties of selenium derivatives, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, provide insights into the reactivity and potential applications of these compounds in organic synthesis and materials science. The structural determination through X-ray diffraction and the behavior towards various reagents open avenues for the development of novel compounds with specific functionalities (Nakayama et al., 1998).
Photoluminescent Properties of Oligo-Polyphenylenevinylene Copolymers
The synthesis and electronic spectroscopy of segmented oligo-polyphenylenevinylene copolymers have been explored, revealing their photoluminescent properties. These compounds, with hydrogen-bonding pendant chains, show significant potential in the development of optoelectronic devices, highlighting their application in creating materials with specific light-emitting properties (Sierra & Lahti, 2004).
Development of Reactive End-Capped Polyimide Oligomers
Reactive, end-capped polyimide oligomers have been prepared for potential use as planarizing coatings in the electronics industry. These materials, developed from 1,3-bis(3-aminophenoxy)benzene and various dianhydrides, display solubility in organic solvents and have glass transition temperatures suitable for electronic applications, indicating their significance in the advancement of electronic materials and coatings (Harris et al., 1984).
Propiedades
IUPAC Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |
CAS RN |
65899-87-8 | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



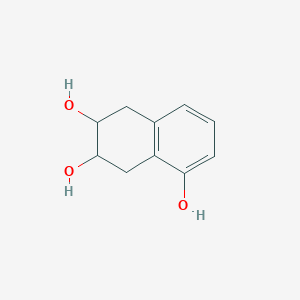
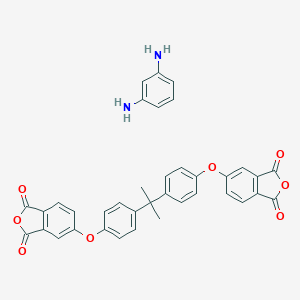
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)


